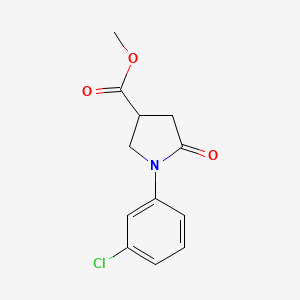

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

CAS No.: 133747-67-8

Cat. No.: VC2207692

Molecular Formula: C12H12ClNO3

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133747-67-8 |

|---|---|

| Molecular Formula | C12H12ClNO3 |

| Molecular Weight | 253.68 g/mol |

| IUPAC Name | methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C12H12ClNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3 |

| Standard InChI Key | DZQPAOOPYWBZFZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |

| Canonical SMILES | COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Physical Properties

Physical and Chemical Characteristics

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 133747-67-8 |

| Molecular Formula | C12H12ClNO3 |

| Molecular Weight | 253.68 g/mol |

| Physical Appearance | Yellow oil |

| IUPAC Name | Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |

| InChI | InChI=1S/C12H12ClNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3 |

| SMILES | COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |

The compound exists as a yellow oil following synthesis, which is typical for many organic compounds with similar structures and molecular weights . Its molecular structure contains multiple functional groups that contribute to its chemical reactivity and potential biological activities. The carbonyl group of the pyrrolidine ring and the methyl carboxylate functionality are particularly noteworthy as they represent reactive sites for further chemical modifications.

Synthesis Methodology

The synthesis of methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate employs a straightforward esterification procedure that transforms the corresponding carboxylic acid into its methyl ester derivative. This reaction sequence demonstrates high yield and relatively mild conditions, making it suitable for laboratory-scale preparation of the compound for research purposes.

Synthetic Procedure

The synthesis involves a two-stage process:

Stage 1: The reaction begins with the preparation of a methanolic solution of thionyl chloride. Specifically, methanol (8.35 mL) is cooled to 0°C, followed by the dropwise addition of thionyl chloride (0.335 mL, 4.59 mmol). This creates an acidic environment conducive to esterification .

Stage 2: After maintaining the reaction mixture at 0°C for approximately 30 minutes, 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1 g, 4.17 mmol) is added. The reaction mixture is then allowed to warm to room temperature, during which the esterification reaction proceeds to completion .

Purification and Yield

Following the reaction, the mixture undergoes a series of purification steps:

-

The reaction mixture is concentrated under reduced pressure to remove excess methanol and volatiles

-

The resulting residue is dissolved in ethyl acetate

-

The organic solution is washed sequentially with saturated sodium bicarbonate solution, water, and brine

-

The organic layer is dried over anhydrous sodium sulfate

-

After filtration and concentration, the product is obtained as a yellow oil

This synthetic procedure yields the desired methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate with an impressive yield of 98%, indicating the high efficiency of this esterification method . The product's identity is confirmed through mass spectrometry, with an observed m/z value of 254.0 (M+H)+, consistent with the calculated molecular weight .

Relationship to Compounds with Antioxidant Properties

Of particular interest is the relationship between methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate and structurally similar compounds that have demonstrated antioxidant properties. Studies on related 5-oxopyrrolidine derivatives have revealed significant antioxidant activities, suggesting potential applications in addressing oxidative stress-related conditions.

Structurally Similar Compounds with Antioxidant Activity

Research has identified several 5-oxopyrrolidine derivatives that exhibit notable antioxidant properties. For example, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant activities using the DPPH radical scavenging method and reducing power assay . These compounds, while differing in the position of the chloro substituent and the presence of additional functional groups, share the core pyrrolidine structure with methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate.

Several derivatives have demonstrated potent antioxidant activities, with some compounds exhibiting activity surpassing that of ascorbic acid, a well-known antioxidant . For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed antioxidant activity approximately 1.5 times higher than ascorbic acid in the DPPH assay .

Structural Elucidation and Characterization

The structure of methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been well-characterized through various analytical techniques. Modern spectroscopic methods have provided comprehensive data confirming the compound's structure and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume